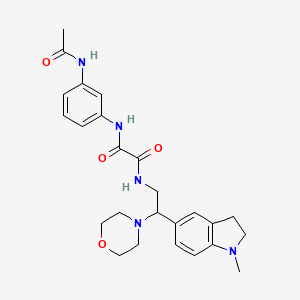

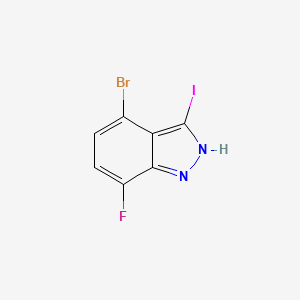

![molecular formula C17H17BrN2O2 B3012721 2-溴-N-[(6-环丙基吡啶-3-基)甲基]-5-甲氧基苯甲酰胺 CAS No. 2097860-80-3](/img/structure/B3012721.png)

2-溴-N-[(6-环丙基吡啶-3-基)甲基]-5-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide" is a structurally complex molecule that is likely to have interesting chemical and physical properties due to the presence of various functional groups such as bromo, methoxy, and amide. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with careful control of conditions to achieve regioselectivity and maintain the integrity of sensitive functional groups. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of a dopamine and serotonin receptors antagonist, required a sequence of reactions including nucleophilic substitution, methoxylation, and bromination to achieve the desired product with an overall yield of 67% . This suggests that the synthesis of "2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide" would also require a carefully orchestrated sequence of reactions, potentially involving similar strategies to introduce the bromo and methoxy groups at specific positions on the aromatic rings.

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using X-ray crystallography, revealing that they can crystallize in different polymorphic forms. For example, N-(p-methoxyphenyl-3-propyl)-p-bromobenzamide crystallizes in two polymorphs, both belonging to the monoclinic system, with specific cell parameters and space groups for each form . The presence of hydrogen bonds between amide groups plays a significant role in the formation of molecular belts and the packing of these belts within the crystal lattice. This information suggests that "2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide" may also exhibit polymorphism and that intermolecular hydrogen bonding could be an important factor in its crystalline structure.

Chemical Reactions Analysis

The chemical reactivity of similar compounds is influenced by the presence of functional groups that can participate in various reactions. For instance, the bromo and methoxy groups are key in the regioselective bromination and methoxylation steps, respectively . Additionally, the presence of a cyclopropyl group, as seen in the compound of interest, could introduce strain and reactivity that might be exploited in synthetic transformations, such as Michael initiated ring closure reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are likely to be influenced by its molecular structure. The presence of bromo and methoxy groups can affect the compound's polarity, solubility, and reactivity. The amide group could contribute to the compound's ability to form hydrogen bonds, which might affect its boiling point, melting point, and solubility in various solvents. The polymorphism observed in related compounds suggests that "2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide" may also exhibit different physical properties depending on its crystalline form .

科学研究应用

合成和药物化学

2-溴-N-[(6-环丙基吡啶-3-基)甲基]-5-甲氧基苯甲酰胺参与合成在药物化学中具有应用前景的有效化合物。例如,从相关结构合成的化合物已被探索其神经阻断性质,表明其作为多巴胺受体阻滞剂的潜力,这可能有利于治疗精神分裂症等疾病 (de Paulis et al., 1985)。此外,已经开发了相关化合物的有效合成方法,展示了创造多种治疗剂的多功能性和潜力 (Hirokawa et al., 2000)。

抗病毒研究

对相关化合物抗病毒应用的研究表明,某些衍生物可以显着抑制细胞培养中的逆转录病毒复制,为开发新的抗病毒药物提供了一条潜在途径 (Hocková et al., 2003)。

癌症光动力疗法

在癌症治疗领域,由相关化合物合成的新的锌酞菁衍生物已证明作为光动力疗法的 II 型光敏剂具有显着的潜力。它们良好的荧光性能和高单线态氧量子产率使其适用于治疗癌症,突出了此类化合物在开发新的治疗策略中的重要性 (Pişkin et al., 2020)。

抗菌和抗氧化特性

研究还探讨了源自海洋红藻的溴酚的抗菌特性,其与 2-溴-N-[(6-环丙基吡啶-3-基)甲基]-5-甲氧基苯甲酰胺具有结构相似性。这些化合物对各种细菌和真菌菌株表现出中等至有效的活性,表明它们在开发新的抗菌剂中的潜在用途 (Xu et al., 2003)。此外,从同一来源分离出的含氮溴酚对自由基表现出有效的清除活性,强调了它们作为食品和制药应用中天然抗氧化剂的潜力 (Li et al., 2012)。

安全和危害

作用机制

Mode of Action

It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , a type of chemical reaction where two carbon atoms are joined together

Biochemical Pathways

Given its potential involvement in suzuki–miyaura coupling reactions , it may play a role in carbon-carbon bond formation processes. These processes are fundamental to many biochemical pathways, including those involved in the synthesis of various biomolecules.

Result of Action

Based on its potential involvement in suzuki–miyaura coupling reactions , it may influence the formation of carbon-carbon bonds, which could have various downstream effects on cellular function and physiology.

属性

IUPAC Name |

2-bromo-N-[(6-cyclopropylpyridin-3-yl)methyl]-5-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN2O2/c1-22-13-5-6-15(18)14(8-13)17(21)20-10-11-2-7-16(19-9-11)12-3-4-12/h2,5-9,12H,3-4,10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVQXQFLSMAWBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)NCC2=CN=C(C=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

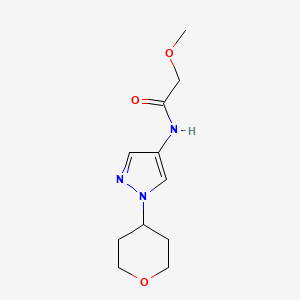

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B3012638.png)

![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)

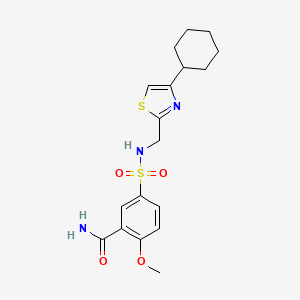

![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012640.png)

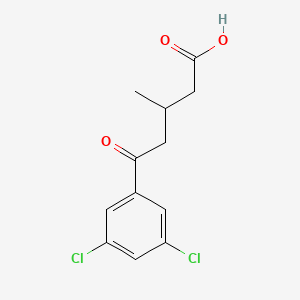

![N-(5-chloro-2-methylphenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B3012651.png)

![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3012652.png)

![4-Methyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3012654.png)

![3-[Ethyl(oxolan-3-yl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B3012656.png)